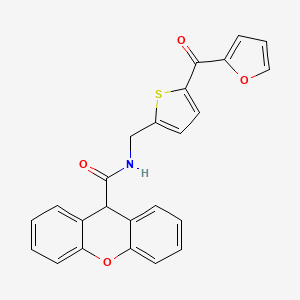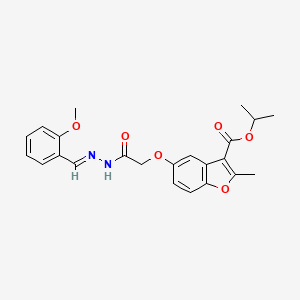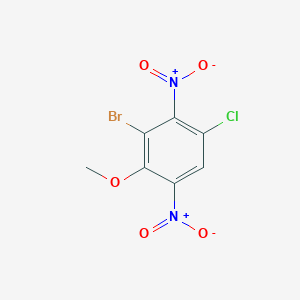
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone has several biochemical and physiological effects. These include the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone in lab experiments is its potent anticancer activity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone. These include:
1. Further investigation of its anticancer activity against different cancer types.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Study of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
4. Investigation of its mechanism of action at the molecular level.
5. Development of more water-soluble derivatives for easier use in lab experiments.
Conclusion
In conclusion, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is a promising compound that has potential applications in various fields, particularly in cancer research. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for further study. However, its low solubility in water presents certain limitations that need to be addressed in future research.
Synthesemethoden
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone involves several steps. The first step involves the reaction of 4-cyclopropyl-3-nitropyridazine with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-25-16-4-2-3-15(13-16)19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)14-5-6-14/h2-4,7-8,13-14H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMAQKDJXXWFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


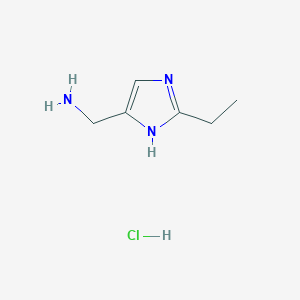
![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

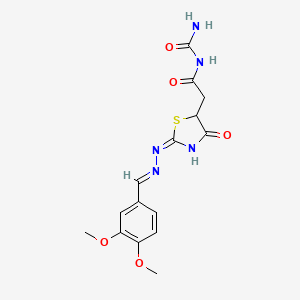
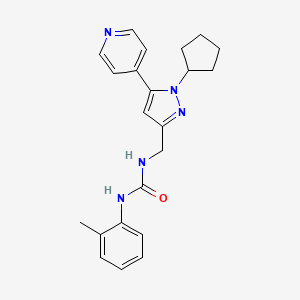
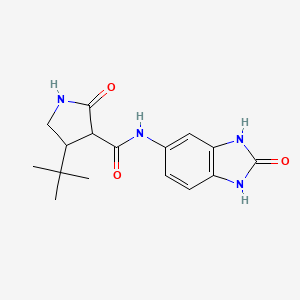

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)
![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)
